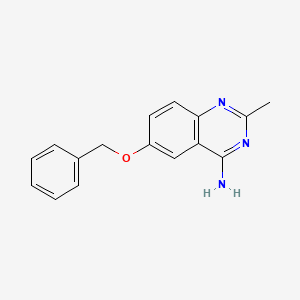

6-(Benzyloxy)-2-methylquinazolin-4-amine

Description

Properties

IUPAC Name |

2-methyl-6-phenylmethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-18-15-8-7-13(9-14(15)16(17)19-11)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQINFSCVJQFSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Postulated Mechanism of Action of 6-(Benzyloxy)-2-methylquinazolin-4-amine

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. Within this structural class, 4-aminoquinazoline derivatives have been extensively explored, leading to the development of several targeted cancer therapies. This technical guide focuses on the postulated mechanism of action of a specific, yet less characterized derivative, 6-(Benzyloxy)-2-methylquinazolin-4-amine. While direct empirical data for this compound is not extensively available in public literature, this document will synthesize the vast body of knowledge surrounding structurally related quinazolin-4-amines to propose a highly probable mechanism of action. By examining the established pharmacology of its analogues, we can infer its likely biological targets and cellular effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this and related compounds.

Introduction: The Quinazolin-4-amine Core as a Privileged Scaffold

The quinazolin-4-amine framework has emerged as a "privileged scaffold" in drug discovery, a molecular structure that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. A significant portion of research into this class has focused on its potential as kinase inhibitors[3]. Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the 4-aminoquinazoline core and function by targeting key kinases in cancer signaling pathways[3][4].

The subject of this guide, this compound, possesses the characteristic 4-aminoquinazoline core, a methyl group at the 2-position, and a benzyloxy substituent at the 6-position. These structural features are common in many biologically active quinazoline derivatives, suggesting that this compound is likely to share a similar mechanism of action with its more extensively studied relatives.

Postulated Mechanism of Action: Kinase Inhibition

Based on the extensive literature on quinazolin-4-amine derivatives, the most probable mechanism of action for this compound is the inhibition of protein kinases. Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a common hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

The 4-aminoquinazoline scaffold is a well-established ATP-competitive inhibitor of numerous kinases[3]. It mimics the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of the kinase and prevent the phosphorylation of substrate proteins. The substituents on the quinazoline ring play a crucial role in determining the potency and selectivity of the inhibitor for different kinases.

Potential Kinase Targets

Given its structural features, this compound could potentially target several kinases, including:

-

Aurora Kinases: These are a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of Aurora kinases is frequently observed in various cancers. Structurally similar quinazolin-4-amine derivatives have been designed as potent and selective inhibitors of Aurora A kinase[5].

-

Epidermal Growth Factor Receptor (EGFR) and other HER family members: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways that promote cell proliferation and survival. Many quinazolin-4-amine-based drugs are potent EGFR inhibitors[2][3].

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Dual inhibitors of both c-Met and VEGFR-2 have been developed from the quinazolin-4-amine scaffold[6].

-

c-Met: This is another receptor tyrosine kinase that is often dysregulated in cancer and is involved in cell motility, invasion, and proliferation. Quinazolin-4-amines have been identified as inhibitors of c-Met[6].

The benzyloxy group at the 6-position may contribute to the binding affinity and selectivity of the compound for specific kinases. Structure-activity relationship (SAR) studies of related compounds have shown that substitutions at the 6- and 7-positions can significantly influence their biological activity[2].

Proposed Signaling Pathway Inhibition

The inhibition of these kinases by this compound would disrupt key signaling pathways that are critical for cancer cell survival and proliferation.

Caption: Postulated mechanism of kinase inhibition by this compound.

Alternative and Complementary Mechanisms of Action

While kinase inhibition is the most probable mechanism of action, the quinazoline scaffold is known to interact with other biological targets. Therefore, it is important to consider alternative or complementary mechanisms for this compound.

-

Tubulin Polymerization Inhibition: Some 4-anilinoquinazoline derivatives have been shown to induce apoptosis by inhibiting tubulin polymerization, a process essential for cell division[7][8]. This mechanism is distinct from kinase inhibition and represents another potential avenue for the anticancer activity of this compound class.

-

HDAC Inhibition: Recent studies have identified quinazoline-based compounds as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation[9].

-

Receptor Antagonism: Certain 6-substituted-4-anilinoquinazolines have been identified as non-competitive antagonists of the metabotropic glutamate receptor 5 (mGlu5)[10].

Experimental Workflows for Mechanism of Action Studies

To empirically determine the mechanism of action of this compound, a series of in vitro and cell-based assays would be required.

Kinase Inhibition Assays

A panel of kinase inhibition assays should be the first step to identify the primary kinase targets of the compound.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

-

Reagents and Materials:

-

Recombinant human kinases (e.g., Aurora A, EGFR, VEGFR-2, c-Met)

-

Kinase-specific peptide substrate

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

This compound (test compound)

-

Positive control inhibitor (e.g., a known inhibitor for each kinase)

-

Assay buffer

-

Detection reagent (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control.

-

In a microplate, add the kinase, peptide substrate, and assay buffer.

-

Add the test compound or positive control to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction.

-

Detect the amount of substrate phosphorylation using a suitable method.

-

Calculate the half-maximal inhibitory concentration (IC50) value for the test compound.

-

Cellular Assays

Cell-based assays are essential to confirm the on-target effects of the compound in a biological context and to assess its overall cellular activity.

Protocol: Cell Proliferation Assay (MTT or a similar method)

-

Cell Culture:

-

Select cancer cell lines with known overexpression or activation of the target kinases (e.g., A549 for EGFR, HCT116 for Aurora A).

-

Culture the cells in appropriate media and conditions.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add the MTT reagent and incubate until formazan crystals form.

-

Solubilize the formazan crystals.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the half-maximal growth inhibitory concentration (GI50) value.

-

Target Engagement and Downstream Signaling Analysis

To confirm that the compound is interacting with its intended target within the cell and inhibiting its downstream signaling, Western blotting can be employed.

Protocol: Western Blot Analysis

-

Cell Treatment and Lysis:

-

Treat the selected cancer cell lines with the test compound at various concentrations and time points.

-

Lyse the cells to extract total protein.

-

-

Procedure:

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

-

Data Presentation

The results from these assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| Aurora A | [Insert Data] |

| EGFR | [Insert Data] |

| VEGFR-2 | [Insert Data] |

| c-Met | [Insert Data] |

| [Other Kinases] | [Insert Data] |

Table 2: Cellular Activity of this compound

| Cell Line | Primary Target | GI50 (nM) |

| A549 | EGFR | [Insert Data] |

| HCT116 | Aurora A | [Insert Data] |

| [Other Cell Lines] | [Insert Data] | [Insert Data] |

Conclusion

While the specific biological activity of this compound has not been extensively documented, its structural similarity to a well-established class of kinase inhibitors provides a strong basis for postulating its mechanism of action. It is highly probable that this compound functions as an ATP-competitive inhibitor of one or more protein kinases, thereby disrupting key cellular signaling pathways involved in cell proliferation and survival. The experimental workflows outlined in this guide provide a roadmap for the empirical validation of this hypothesis and the comprehensive characterization of its biological activity. Further investigation into this and related quinazolin-4-amine derivatives holds significant promise for the discovery of novel therapeutic agents.

References

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of quinazolin-4-amines bearing benzimidazole fragments as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.unica.it [iris.unica.it]

- 10. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive In Silico Profiling of 6-(Benzyloxy)-2-methylquinazolin-4-amine

From Quantum Mechanics to Dynamic Binding Trajectories

Executive Summary & Chemical Context[1][2][3][4]

The molecule 6-(Benzyloxy)-2-methylquinazolin-4-amine represents a "privileged scaffold" in medicinal chemistry. The quinazoline core is the structural anchor for multiple FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib).

This specific derivative features three critical pharmacophores:

-

Quinazoline-4-amine core: A classic adenine mimetic that binds to the ATP-binding hinge region of kinases.

-

6-Benzyloxy group: A hydrophobic extension designed to occupy the "back pocket" (hydrophobic pocket II) or solvent-exposed regions, often improving potency and selectivity.

-

2-Methyl substitution: A steric probe that influences the molecule's ability to navigate the "gatekeeper" residue (e.g., Thr790 in EGFR) and affects metabolic stability.

This guide details a self-validating in silico workflow to characterize this molecule as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor.

Phase I: Ligand Preparation & Quantum Mechanical Refinement

Before docking, the ligand must be energetically relaxed. Standard force fields (GAFF/MMFF94) often fail to capture the correct tautomeric state and torsion angles of the benzyloxy ether linkage.

Tautomerism & Protonation

The quinazoline ring has two nitrogen atoms (N1 and N3). In the 4-amino substituted form, the N1 atom is the primary hydrogen bond acceptor for the kinase hinge region (specifically Met793 in EGFR).[1]

-

Protocol: Generate all tautomers at pH 7.4.

-

Selection: Retain the N1-unprotonated / 4-amino (exocyclic NH2) tautomer. This is critical for the donor-acceptor motif required for ATP competition.

DFT Geometry Optimization

To ensure the benzyloxy tail adopts a realistic conformation relative to the rigid quinazoline core, we employ Density Functional Theory (DFT).

-

Software: Gaussian 16 / ORCA / Jaguar.

-

Objective: Calculate the rotational energy barrier of the C6-O-CH2 ether bond.

-

Output: The Global Minimum Conformer (lowest energy state) is exported as .pdb or .sdf for docking.

Phase II: Target Selection & System Preparation

PDB Selection

We utilize EGFR (Epidermal Growth Factor Receptor) as the primary target due to the scaffold's high affinity for this kinase.

-

PDB ID: 1M17 (EGFR kinase domain complexed with Erlotinib).

-

Rationale: Erlotinib is a structural analog (4-anilinoquinazoline). Using a co-crystallized structure with a similar ligand minimizes "induced fit" errors during docking.

Protein Preparation Protocol

-

Strip Waters: Remove all water molecules except the conserved water (HOH 10) often bridging N3 to Thr790 (optional, but recommended for high precision).

-

Protonation: Use H++ server or Maestro PropKa to assign protonation states at pH 7.4.

-

Critical Check: Ensure His776 is protonated on the epsilon nitrogen (Hie) if it interacts with the phosphate loop, though for quinazolines, the hinge residues Met793 (backbone NH and CO) are the priority.

-

Phase III: Molecular Docking Workflow

We employ a "Redocking Validation" strategy to ensure the algorithm can reproduce the experimental pose of the co-crystallized ligand before docking our target molecule.

Grid Generation

-

Center: Coordinates of the co-crystallized Erlotinib (PDB: 1M17).

-

Dimensions: 20 Å x 20 Å x 20 Å (Active Site Box).

-

Software: AutoDock Vina / Glide XP.

Docking Logic

The docking algorithm must satisfy the Hinge Interaction Filter :

-

H-Bond 1: Quinazoline N1 (Acceptor)

Met793 (Backbone NH).[1][4] -

H-Bond 2: Exocyclic 4-NH2 (Donor)

Met793 (Backbone CO). -

Hydrophobic Fit: The 6-benzyloxy group must orient towards the solvent-exposed front or the hydrophobic pocket, avoiding steric clash with Leu718.

Visualization of Workflow

Caption: Figure 1. Integrated workflow for ligand preparation, target processing, and docking validation.

Phase IV: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to verify the stability of the 6-benzyloxy tail, which is flexible and may disrupt the binding pose if not entropically favorable.

Simulation Setup (GROMACS / AMBER)

-

Force Field: AMBER99SB-ILDN (Protein) + GAFF2 (Ligand).

-

Solvation: TIP3P water model, cubic box, 10 Å buffer.

-

Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

Equilibration Protocol

-

Minimization: Steepest descent (5000 steps) to remove steric clashes.

-

NVT (Canonical): 100 ps, 300 K. Restrain protein backbone.

-

NPT (Isobaric): 100 ps, 1 bar. Relax density.

-

Production Run: 50 ns - 100 ns, no restraints. Step size = 2 fs.

Analysis Metrics[8][9]

-

RMSD (Root Mean Square Deviation): A stable complex should plateau within 1-2 Å deviation.

-

RMSF (Root Mean Square Fluctuation): Monitor residues 790-800 (Hinge) and 840-860 (Activation Loop). High fluctuation suggests instability.

-

MM-GBSA (Free Energy): Calculate

using the trajectory.-

Equation:

-

Target:

kcal/mol indicates high affinity.

-

Interaction Diagram

Caption: Figure 2.[1] Pharmacophore mapping of this compound against EGFR active site.

Phase V: ADMET & Drug-Likeness Profiling[4]

A potent inhibitor is useless if it cannot reach the target. We use SwissADME and pkCSM for prediction.

Lipinski's Rule of Five Check

| Property | Value (Approx) | Status |

| Molecular Weight | ~265.3 g/mol | Pass (< 500) |

| LogP | ~2.5 - 3.2 | Pass (< 5) |

| H-Bond Donors | 1 (NH2) | Pass (< 5) |

| H-Bond Acceptors | 3 (N1, N3, O) | Pass (< 10) |

Toxicity Predictions[4][9]

-

hERG Inhibition: Quinazolines carry a risk of hERG blockage (cardiotoxicity). This must be flagged in the report.

-

CYP450 Metabolism: The benzyloxy group is a likely site for metabolic dealkylation by CYP3A4.

References

-

RCSB Protein Data Bank. Structure of EGFR kinase domain in complex with Erlotinib (1M17). [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinazoline Derivatives. [Link]

-

Miao, Y., et al. (2022). Practical Protocols for Efficient Sampling of Kinase-Inhibitor Binding Pathways Using Two-Dimensional Replica-Exchange Molecular Dynamics. Frontiers in Molecular Biosciences. [Link]

-

Al-Karmalawy, A. A., et al. (2021). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy. MDPI Pharmaceuticals. [Link]

-

Ghalib, A., & Hasan, S. (2023). Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors. Karbala Journal of Pharmaceutical Sciences. [Link]

-

SwissADME. Free Web Tool for ADMET Profiling. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of 6-(Benzyloxy)-2-methylquinazolin-4-amine

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology Research

The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry and drug development. Its structural rigidity and versatile substitution patterns allow for precise modulation of interactions with various biological targets.[1][2] This has led to the successful development of several FDA-approved anticancer drugs, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4] Quinazoline derivatives have been shown to exert their antitumor effects through diverse mechanisms, including the inhibition of critical cell signaling pathways like PI3K-AKT and NF-κB, disruption of microtubule polymerization, and the induction of programmed cell death (apoptosis).[1][2][3][5]

This guide provides a comprehensive experimental framework for the initial in vitro characterization of novel quinazoline-based compounds, using 6-(Benzyloxy)-2-methylquinazolin-4-amine as a representative molecule. The protocols herein are designed to be self-validating and are grounded in established cell biology techniques. We will detail the necessary steps to assess the compound's impact on cancer cell viability and to determine if it induces apoptosis, a key hallmark of effective anticancer agents.[6][7]

PART 1: Compound and Cell Line Management

Preparation of Compound Stock Solutions

The accurate preparation and storage of the test compound are paramount for reproducible results. Most small organic molecules, including quinazoline derivatives, are soluble in dimethyl sulfoxide (DMSO).

Protocol:

-

Initial Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% cell culture-grade DMSO.[8]

-

Verification of Solubility: Ensure complete dissolution by gentle vortexing or brief sonication. Visually inspect the solution for any precipitates.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.[9] Store these aliquots at -20°C or -80°C for long-term stability.

-

Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture wells is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]

Cell Line Selection and Maintenance

The choice of cell lines is critical and should ideally be hypothesis-driven. For a novel quinazoline derivative, a preliminary screening against a panel of cell lines from different cancer types is recommended.

Recommended Cell Lines for Initial Screening:

-

A549 (Lung Carcinoma): A widely used cell line in cancer research.

-

MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive line, useful for studying hormone-dependent cancers.[5]

-

HCT116 (Colorectal Carcinoma): A well-characterized line often used in studies of apoptosis and cell cycle.[5]

-

SK-BR-3 (Breast Adenocarcinoma): A HER2-positive line, relevant for compounds potentially targeting the EGFR family of receptors.[3][4]

General Cell Culture Protocol:

-

Media Preparation: Culture the selected cell lines in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[11]

-

Cell Passaging: When cells reach 80-90% confluency, subculture them to maintain exponential growth. This involves washing with PBS, detaching the cells with a trypsin-EDTA solution, neutralizing with complete medium, and re-seeding into new flasks at an appropriate split ratio.

-

Quality Control: Regularly test cultures for mycoplasma contamination, as this can significantly alter cellular responses and lead to unreliable data.[10]

PART 2: Core Experimental Protocols

The following workflow provides a logical progression from assessing overall cytotoxicity to investigating a specific mechanism of action.

Caption: Hypothetical PI3K/AKT signaling pathway targeted by a quinazoline derivative.

Successful execution of these protocols will yield an IC50 value, providing a quantitative measure of the compound's potency. The flow cytometry data will elucidate the primary mode of cell death. If the compound induces a significant increase in the Annexin V-positive cell population, it confirms an apoptotic mechanism of action. These initial findings are crucial for guiding further mechanistic studies, such as Western blotting for key signaling and apoptotic proteins (e.g., cleaved caspase-3, PARP, p-AKT), to further delineate the compound's molecular target and mechanism of action.

References

-

Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

-

Li, Y., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Experimental and Therapeutic Medicine, 24(5), 689. Retrieved from [Link]

-

Lu, Y., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry, 15(4), 103721. Retrieved from [Link]

-

ScienceDirect. (n.d.). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Retrieved from [Link]

-

MDPI. (2025, February 1). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

-

Kim, J., et al. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 10(9), 609. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. RSC Medicinal Chemistry, 14(10), 1899-1926. Retrieved from [Link]

-

Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]

-

Nagourney, R. A., et al. (2015). Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. PLOS One, 10(5), e0126578. Retrieved from [Link]

-

Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

-

LI-COR Biosciences. (n.d.). Cell Health Assays. Retrieved from [Link]

-

Zhou, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103038. Retrieved from [Link]

-

Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

-

Promega Connections. (2014, September 26). Improving Cancer Drug Screening with 3D Cell Culture. Retrieved from [Link]

-

ResearchGate. (n.d.). Oncology Small-Molecule Library Screen Using the Real-Time Cell Viability Assay. Retrieved from [Link]

-

ResearchGate. (2025, May 8). Cell Culture Drug Testing: A Comprehensive Overview. Retrieved from [Link]

-

MDPI. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Retrieved from [Link]

-

City St George's, University of London. (n.d.). Materials and methods. Retrieved from [Link]

-

Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]

-

Nikpour, M., et al. (2010). Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors. Bioorganic & Medicinal Chemistry, 18(2), 855-862. Retrieved from [Link]

-

MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved from [Link]

- Google Patents. (n.d.). WO2018172250A1 - 2-methyl-quinazolines.

-

Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779. Retrieved from [Link]

-

MDPI. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

-

Ojha, H., & Muqit, M. M. K. (2024). Mammalian cell culture and transfection for stable cell lines generation. protocols.io. Retrieved from [Link]

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 4. arabjchem.org [arabjchem.org]

- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]

- 7. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchcentres.citystgeorges.ac.uk [researchcentres.citystgeorges.ac.uk]

- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

Application Note: Profiling 6-(Benzyloxy)-2-methylquinazolin-4-amine in ATP-Competitive Kinase Assays

Abstract & Scientific Rationale

This application note details the methodology for utilizing 6-(Benzyloxy)-2-methylquinazolin-4-amine in high-throughput kinase profiling and potency determination. While 2-methyl-4-aminoquinazoline derivatives are frequently investigated as inhibitors of TRPM2 (Transient Receptor Potential Melastatin 2) channels [1], the quinazoline core is a "privileged scaffold" in medicinal chemistry with a high propensity for binding the ATP-pocket of protein kinases, particularly the EGFR family , ALK2 , and CLK1 [2, 3].

Consequently, any investigation into the biological activity of this compound requires rigorous kinase counter-screening to distinguish between on-target efficacy and off-target kinase liability. This guide focuses on ATP-competitive binding assays (TR-FRET) and activity assays , providing a self-validating workflow for researchers.

Molecular Mechanism & Experimental Design

The Quinazoline Binding Mode

The 4-aminoquinazoline scaffold typically functions as a Type I ATP-competitive inhibitor.

-

Hinge Interaction: The N1 and N3 nitrogens of the quinazoline ring often form hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR) [2].[1]

-

Hydrophobic Pocket: The 6-benzyloxy substitution is designed to extend into the solvent-exposed region or the hydrophobic back-pocket, depending on the specific kinase architecture (DFG-in vs. DFG-out) [3].

-

The 2-Methyl Effect: Unlike identifying EGFR inhibitors (which often lack the 2-methyl to avoid steric clash with the gatekeeper residue), the 2-methyl group in this compound often shifts selectivity toward serine/threonine kinases like ALK2 or CLK1 , or ion channels like TRPM2 [3].

Visualization of Signaling & Inhibition Logic

Figure 1: Mechanism of Action.[2] The quinazoline derivative competes with ATP for the kinase hinge region, preventing substrate phosphorylation and downstream signaling.

Pre-Assay Preparation

Compound Solubilization

Quinazolines are hydrophobic. Proper handling is critical to prevent precipitation, which causes false negatives (loss of compound) or false positives (aggregation-based inhibition).

-

Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM .

-

Note: Vortex for 30 seconds. If visual particulates remain, sonicate for 5 minutes at 40 kHz.

-

-

Storage: Aliquot into amber glass vials (to prevent light degradation of the benzyloxy ether bond) and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

Working Solution: Dilute to 100x the final assay concentration in 100% DMSO before adding to the aqueous buffer. Keep DMSO <1% in the final reaction to avoid denaturing the kinase.

Control Selection

To validate the assay performance, run the following controls in parallel:

-

Negative Control (Min Signal): No Enzyme (or excess EDTA to chelate Mg2+).

-

Positive Control (Max Signal): Enzyme + Substrate + DMSO (no inhibitor).

-

Reference Inhibitor:

-

For EGFR assays: Gefitinib or Erlotinib (Structural analogs).

-

For Ser/Thr assays (ALK2/CLK1): Dorsomorphin or Staurosporine (Pan-kinase).

-

Protocol: Time-Resolved FRET (TR-FRET) Binding Assay

Recommended Platform: LanthaScreen™ (Thermo Fisher) or HTRF® (Cisbio).

This assay measures the ability of the compound to displace a tracer (fluorophore-labeled ATP analog) from the kinase active site. It is less susceptible to compound fluorescence interference than standard intensity assays.

Reagents Required

| Reagent | Specification |

| Kinase | Recombinant EGFR, ALK2, or CLK1 (GST or His-tagged) |

| Tracer | Eu-labeled ATP-competitive tracer (e.g., Tracer 222 or 199) |

| Antibody | Eu-labeled anti-tag antibody (anti-GST-Eu or anti-His-Eu) |

| Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 |

Step-by-Step Procedure

-

Plate Preparation: Use a white, low-volume 384-well plate (e.g., Corning 4513).

-

Compound Addition:

-

Prepare a 10-point serial dilution of this compound in DMSO (Start at 10 µM, 1:3 dilution).

-

Add 160 nL of compound to the assay wells using an acoustic dispenser (Echo) or pin tool.

-

-

Kinase/Antibody Mix:

-

Dilute the Kinase (5 nM final) and Eu-Antibody (2 nM final) in the assay buffer.

-

Add 5 µL of this mix to the wells.

-

Incubation: 15 minutes at Room Temperature (RT) to allow the antibody to bind the kinase.

-

-

Tracer Addition:

-

Dilute the Tracer to 4x the Kd (determined in a separate experiment, typically 5-20 nM).

-

Add 5 µL of Tracer solution to the wells.

-

-

Equilibration:

-

Centrifuge plate at 1000 x g for 1 minute.

-

Incubate for 60 minutes at RT in the dark. (Quinazolines can be slow-binding; 1 hour ensures equilibrium).

-

-

Detection:

-

Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).

-

Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

-

Emission 1 (Donor): 620 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Data Analysis

Calculate the TR-FRET Ratio:

Plot the Ratio vs. log[Compound] to determine the IC50 .

-

Note: Since this is a displacement assay, use the Cheng-Prusoff equation to convert IC50 to Ki:

Protocol: Radiometric Activity Assay (Gold Standard)

Recommended for verifying hits from the FRET screen.

If the FRET assay indicates binding, confirm functional inhibition using a 33P-ATP radiometric assay. This rules out "silent binders" that attach to the kinase but do not stop catalysis (rare for ATP-site binders, but possible).

Workflow Visualization

Figure 2: Radiometric Assay Workflow. The "Gold Standard" for confirming kinase inhibition.

Critical Parameters

-

ATP Concentration: Run the assay at Km(app) for ATP. If [ATP] >> Km, you may shift the IC50 of the quinazoline (since it competes with ATP), making the compound appear less potent than it is.

-

Substrate: Use Poly(Glu,Tyr) 4:1 for EGFR or specific peptides (e.g., MBP) for Ser/Thr kinases.

Expected Results & Troubleshooting

Interpreting the Data

-

IC50 < 100 nM: Potent inhibitor.[3][4][5] Likely a specific target (or a very strong off-target).

-

IC50 1 µM - 10 µM: Moderate inhibitor. Typical for scaffold hits or TRPM2 inhibitors showing off-target kinase activity.

-

IC50 > 10 µM: Inactive. The compound is selective against this kinase.[6]

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| High Background | Non-specific binding of tracer/antibody | Add 0.01% Triton X-100 or increase Brij-35. |

| Steep Hill Slope (> 2.0) | Compound aggregation | Add 0.01% Tween-20; check solubility. |

| Low Signal Window | Degraded Kinase or Tracer | Use fresh aliquots; verify Tracer Kd. |

| Potency Shift | Incubation time too short | Increase incubation to 2 hours (Quinazolines can be slow-off binders). |

References

-

Tóth, B., et al. (2025). "TRPM2: a pivotal player in tumor progression and a promising therapeutic target."[7] Journal of Experimental & Clinical Cancer Research.

-

Abdel-Mohsen, H.T., et al. (2024).[4] "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy." Molecules.

-

Hudson, L., et al. (2018). "Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes." Journal of Medicinal Chemistry.

-

Nishii, H., et al. (2010).[6] "Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors."[6] Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TRPM2: a pivotal player in tumor progression and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Synthesis of 6-(Benzyloxy)-2-methylquinazolin-4-amine Analogs

Abstract

This document provides a detailed protocol for the synthesis of 6-(Benzyloxy)-2-methylquinazolin-4-amine and its analogs, a class of compounds of significant interest to medicinal chemists and drug development professionals. Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, making them a valuable scaffold in the design of novel therapeutic agents.[1][2] This guide outlines a robust and reproducible synthetic route starting from the key intermediate, 2-amino-5-(benzyloxy)benzonitrile. The protocol details a two-step process involving the initial protection of a substituted 2-aminophenol followed by a cyclization reaction to construct the desired quinazoline core. This application note is intended for researchers and scientists in the field of organic and medicinal chemistry.

Introduction

The quinazoline scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic applications including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. The 6-(benzyloxy) substitution, in particular, offers a handle for further chemical modification and can influence the molecule's interaction with biological targets. This protocol focuses on the synthesis of 2-methyl-4-amino substituted quinazolines, a subset that has shown promise in various drug discovery programs.

The synthetic strategy presented herein is centered around the key building block, 2-amino-5-(benzyloxy)benzonitrile. This intermediate provides the necessary functionalities for the subsequent construction of the quinazoline ring. The overall synthetic approach is depicted in the workflow diagram below.

Sources

Application Notes & Protocols for High-Throughput Screening of 6-(Benzyloxy)-2-methylquinazolin-4-amine

Section 1: Strategic Imperative & Compound Overview

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate specific biological pathways.[1][2][3] The process leverages automation, miniaturization, and sophisticated data analysis to accelerate the identification of "hits"—compounds that warrant further investigation as potential therapeutic leads.[4][5]

This guide focuses on developing a robust HTS strategy for 6-(Benzyloxy)-2-methylquinazolin-4-amine . The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous clinically approved drugs.[6] Derivatives of this scaffold are particularly noted for their activity as protein kinase inhibitors, often by competing with ATP at the enzyme's active site.[7][8] These kinases are critical nodes in signaling pathways that regulate cell proliferation, survival, and metastasis; their dysregulation is a hallmark of many cancers.[9][10] Therefore, our screening strategy will be bifurcated, employing both direct, target-based biochemical assays and broader, systems-level cell-based (phenotypic) assays to comprehensively profile the compound's activity.

Section 2: Foundational Principles of a High-Throughput Screening Campaign

A successful HTS campaign is built on a foundation of meticulous assay design, automation, and stringent quality control.[11][12] The primary objective is to develop assays that are not only sensitive and specific but also robust enough to be run at scale with minimal variability.

Key Components of HTS:

-

Compound Libraries: Large collections of small molecules, such as the one containing this compound, are formatted in microplates.

-

Automation: Robotic liquid handlers and plate movers ensure precise and reproducible dispensing of reagents and compounds, minimizing human error.[3]

-

Miniaturization: Assays are conducted in high-density microplate formats (e.g., 384- or 1536-well) to conserve precious reagents and compound stocks.[1]

-

Detection: Sensitive plate readers measure the assay signal (e.g., luminescence, fluorescence, absorbance) to quantify the compound's effect.[2]

The Cornerstone of Assay Quality: The Z'-Factor Before embarking on a full-scale screen, every assay must be validated to ensure its reliability. The Z'-factor is the universal statistical parameter used for this purpose.[13][14] It provides a measure of the assay's dynamic range and data variation.

-

Z' > 0.5: An excellent assay, suitable for HTS.

-

0 < Z' < 0.5: A marginal assay that may require optimization.

-

Z' < 0: The assay is not suitable for screening.

All protocols described herein are designed to achieve a Z'-factor well above the 0.5 threshold.

Overall HTS Workflow

The following diagram illustrates a typical HTS campaign, from initial assay development through to hit confirmation.

Caption: General workflow for a high-throughput screening campaign.

Section 3: Biochemical (Target-Based) Screening Protocols

Biochemical assays provide a direct measure of a compound's interaction with a purified biological target, such as an enzyme or receptor.[15] Given the prevalence of quinazolines as kinase inhibitors, we will focus on a gold-standard kinase assay technology.

Application Note: TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous assay format ideal for HTS.[16][17] It combines the low background of time-resolved fluorescence (TRF) with the distance-dependent energy transfer of FRET.

-

Principle: The assay measures the phosphorylation of a biotinylated substrate by a target kinase. A Europium (Eu³⁺)-labeled anti-phospho-antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity. Excitation of the donor leads to energy transfer and a signal from the acceptor. An inhibitor, like this compound, will prevent phosphorylation, resulting in a loss of signal.

-

Advantages: High sensitivity, low background, resistance to quenching from library compounds, and a ratiometric output that corrects for well-to-well variations.[17][18]

-

Application: Ideal for identifying direct inhibitors of a specific kinase target (e.g., EGFR, VEGFR, or other tyrosine kinases commonly targeted by quinazolines).

Protocol: TR-FRET Kinase Inhibition Assay (384-Well Format)

This protocol is a template and should be optimized for the specific kinase of interest.

1. Reagent Preparation:

- Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

- Compound Plates: Serially dilute this compound and control compounds (e.g., Staurosporine as a positive control) in 100% DMSO. Use a liquid handler to dispense 50 nL of compound solution into a 384-well low-volume assay plate. This yields a 1% final DMSO concentration in a 5 µL reaction volume.

- Kinase/Substrate Mix: Prepare a 2X kinase/substrate solution in Kinase Buffer containing the target kinase and its corresponding biotinylated peptide substrate at their optimized concentrations.

- ATP Solution: Prepare a 2X ATP solution in Kinase Buffer. The final concentration should be at or near the Kₘ for the specific kinase.

- Detection Mix: Prepare a 1X detection solution in DELFIA® Assay Buffer containing the Eu³⁺-labeled anti-phospho-antibody and the streptavidin-acceptor at their optimized concentrations.[19]

2. Assay Procedure:

- To the compound plates, add 2.5 µL of the 2X Kinase/Substrate Mix to all wells using an automated dispenser.

- Centrifuge the plates briefly (1 min at 1,000 rpm) to ensure contents are mixed at the bottom.

- Incubate for 15 minutes at room temperature for pre-incubation of the compound with the enzyme.

- Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.

- Mix by shaking the plate for 30 seconds.

- Incubate for 60 minutes at room temperature (or as optimized for the kinase).

- Stop the reaction by adding 5 µL of the 1X Detection Mix.

- Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

- Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm for Eu³⁺ donor and 665 nm for acceptor).

3. Data Analysis:

- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

- Normalize the data using the high (no inhibitor) and low (positive control inhibitor) controls.

- Calculate % Inhibition for each compound concentration.

- For dose-response plates, fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

| Parameter | Recommendation |

| Plate Format | 384-well, low-volume, black, solid bottom |

| Total Volume | 10 µL |

| Compound Dispense | 50 nL (Acoustic or Pin Tool) |

| Final DMSO % | ≤ 1% |

| Controls | Positive: Known inhibitor (e.g., Staurosporine) |

| Negative: DMSO vehicle | |

| Detection Mode | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| Key Metric | IC₅₀ (Half-maximal inhibitory concentration) |

Section 4: Cell-Based (Phenotypic) Screening Protocols

Cell-based assays measure a compound's effect within a living biological system, providing insights into its cellular permeability, toxicity, and impact on complex signaling networks.[11][20] More than half of all HTS campaigns now utilize cell-based formats.[20]

Application Note: Luminescent Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method for quantifying the number of viable cells in culture.[21][22]

-

Principle: The assay quantifies ATP, an indicator of metabolically active cells.[23] The reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. In a single addition step, the reagent lyses the cells, releasing ATP, which then drives the luciferase reaction, producing a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells.[23]

-

Advantages: Exceptional sensitivity, a simple "add-mix-measure" protocol ideal for HTS, and a stable signal that provides flexibility in plate processing.[21][22]

-

Application: Excellent for primary screening to identify compounds that exhibit cytotoxic or anti-proliferative activity against cancer cell lines.

Protocol: CellTiter-Glo® Viability Assay (384-Well Format)

This protocol uses a cancer cell line known to be sensitive to kinase inhibitors (e.g., A549, HCT116).

Sources

- 1. High-throughput screening - Wikipedia [en.wikipedia.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. infinixbio.com [infinixbio.com]

- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 5. technologynetworks.com [technologynetworks.com]

- 6. researchgate.net [researchgate.net]

- 7. ijirt.org [ijirt.org]

- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical Assays | Evotec [evotec.com]

- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]

- 15. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 16. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dcreport.org [dcreport.org]

- 18. KeyTec® TRF Time Resolved Fluorescence Detection Assay Kit - VEKY-BIO [vkeybio.com]

- 19. revvity.com [revvity.com]

- 20. lifescienceglobal.com [lifescienceglobal.com]

- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.cn]

- 22. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 23. promega.com [promega.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Benzyloxy)-2-methylquinazolin-4-amine

Welcome to the technical support center for the synthesis of 6-(benzyloxy)-2-methylquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve your synthesis goals with confidence.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general strategy involves the construction of the quinazolinone core, followed by functionalization to introduce the desired amine group at the 4-position. This guide will focus on a common and reliable synthetic route, highlighting critical steps and potential pitfalls.

A plausible and widely adopted synthetic route starts from a substituted anthranilic acid derivative. The key steps are:

-

Cyclization: Formation of the 2-methyl-6-(benzyloxy)quinazolin-4(3H)-one intermediate from an appropriate anthranilic acid derivative.

-

Chlorination: Conversion of the quinazolinone to the 4-chloro-6-(benzyloxy)-2-methylquinazoline intermediate.

-

Amination: Nucleophilic substitution of the chlorine atom with an amino group to yield the final product.

This approach is advantageous as it utilizes readily available starting materials and involves well-characterized chemical transformations.[1][2]

Visualizing the Synthetic Pathway

Sources

6-(Benzyloxy)-2-methylquinazolin-4-amine stability problems in solution

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 6-(Benzyloxy)-2-methylquinazolin-4-amine. Here, we address common stability challenges encountered when handling this compound in solution, providing troubleshooting advice, detailed experimental protocols, and insights into its chemical behavior based on established principles for quinazoline and benzyl ether chemistry.

Part 1: Frequently Asked Questions (FAQs) on Solution Stability

This section provides rapid answers to the most common inquiries regarding the handling and storage of this compound solutions.

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial solubilization, Dimethyl Sulfoxide (DMSO) is commonly effective for quinazoline derivatives.[1] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. However, be aware that some quinazoline derivatives have shown limited long-term stability in DMSO at room temperature.[2][3] For optimal stability, it is imperative to aliquot the DMSO stock into single-use volumes and store them at -80°C.[1] This minimizes freeze-thaw cycles and exposure to atmospheric moisture.

Q2: How stable is the compound in aqueous buffers for biological assays?

A2: The stability in aqueous media is highly dependent on pH and temperature. The quinazoline core is generally stable in cold, dilute neutral or alkaline solutions.[4] However, prolonged incubation, especially at elevated temperatures (e.g., 37°C), can lead to degradation. We strongly advise preparing fresh dilutions from the frozen DMSO stock into your aqueous assay buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.

Q3: My solution turned yellow/brown overnight. What does this indicate?

A3: A color change often signals chemical degradation. This could be due to oxidation of the quinazoline ring system or other reactions.[4] This is frequently exacerbated by exposure to light, non-optimal pH, or reactive impurities in the solvent. The solution should be discarded. To prevent this, ensure solutions are protected from light and prepared fresh.[1][2]

Q4: I am observing a precipitate forming in my aqueous working solution. What is the cause and how can I fix it?

A4: Precipitation typically occurs for one of two reasons:

-

Poor Solubility: The concentration of the compound in the aqueous buffer exceeds its solubility limit. Quinazoline derivatives can have low aqueous solubility.[1] Try lowering the final concentration or including a small percentage of a co-solvent like DMSO or ethanol in the final buffer, if your experimental system permits.

-

Degradation: The precipitate may be a less soluble degradation product. This can happen under stressful pH or temperature conditions.

To diagnose the issue, centrifuge the solution, and analyze both the supernatant and the redissolved precipitate (in a strong organic solvent) by HPLC or LC-MS to check for new peaks.

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to identifying and resolving specific stability-related problems.

| Observed Problem | Potential Cause(s) | Recommended Action(s) |

| Loss of Potency / Inconsistent Assay Results | Compound Degradation: The active compound is degrading in the assay buffer over the course of the experiment. | 1. Run a Time-Course Stability Study: Incubate the compound in your final assay buffer at the experimental temperature. Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to quantify the parent compound. 2. Prepare Fresh: Always dilute the compound into the final buffer immediately before adding it to the assay. |

| New, Unidentified Peaks in HPLC/LC-MS Analysis | Hydrolysis: Cleavage of the benzyloxy ether bond, especially under acidic conditions.[5][6] Oxidation: Degradation of the quinazoline ring.[4] Photodegradation: Light-induced breakdown. Some quinazolines are light-sensitive.[1][2] | 1. Check pH: Ensure the pH of your solvent and buffers is within a stable range (typically neutral to slightly basic). 2. Protect from Light: Store stock solutions and conduct experiments in amber vials or under low-light conditions.[1] 3. Perform Forced Degradation: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the potential degradation products (See Protocol 2). This helps in confirming the identity of the new peaks. |

| Insolubility in Protic Solvents (Methanol, Ethanol) | Low Polarity: The benzyloxy group increases the lipophilicity of the molecule, potentially reducing its solubility in highly polar protic solvents compared to aprotic solvents like DMSO or DMF. | 1. Use Aprotic Solvents: Prioritize DMSO or N,N-Dimethylformamide (DMF) for initial stock solutions. 2. Sonication: Gentle sonication can aid in dissolving the compound.[1] 3. Solubility Testing: Systematically determine the solubility in various solvents to find the optimal one for your needs (See Protocol 1). |

Part 3: Understanding the Chemistry: Key Degradation Pathways

The chemical structure of this compound contains two primary moieties susceptible to degradation: the benzyloxy group and the quinazoline core .

-

Acid-Catalyzed Hydrolysis: The benzyloxy ether linkage is prone to cleavage under acidic conditions, particularly when heated.[5] This reaction would yield 6-hydroxy-2-methylquinazolin-4-amine and benzyl alcohol. This is a critical liability in acidic buffers or formulation development.

-

Oxidation: The electron-rich quinazoline ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or through auto-oxidation catalyzed by light or metal ions.[4] This can lead to the formation of N-oxides or other complex degradation products.[6]

Part 4: Essential Protocols and Methodologies

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol establishes the thermodynamic solubility of the compound in various solvents, a critical parameter for experimental design.[1]

Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials, each containing a different solvent of interest (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, DMSO).

-

Equilibration: Seal the vials securely and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid material must be visually confirmed at the end of this period.

-

Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully collect a precise aliquot of the clear supernatant. Use a chemically inert filter (e.g., 0.22 µm PTFE) for final clarification.

-

Quantification: Accurately dilute the supernatant with a suitable solvent (e.g., methanol/water). Determine the compound's concentration using a validated HPLC-UV method with a standard curve.

-

Calculation: Calculate the solubility (in mg/mL or µM) based on the measured concentration and the dilution factor.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation products and understanding the compound's intrinsic stability.[7][8] This workflow is a self-validating system to probe for liabilities.

Step-by-Step Methodology:

-

Prepare Samples: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Apply Stress Conditions (in parallel):

-

Acid Hydrolysis: Add an equal volume of 0.2 N HCl (to get 0.1 N final) and heat at 60-80°C.

-

Base Hydrolysis: Add an equal volume of 0.2 N NaOH and heat at 60-80°C.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide and keep at room temperature.[8]

-

Thermal Degradation: Store the solid powder and the solution at an elevated temperature (e.g., 80°C).[1]

-

Photostability: Expose the solution to light according to ICH Q1B guidelines, ensuring a parallel control sample is kept in the dark.[1]

-

-

Neutralization & Dilution: At specified time points, withdraw samples. Neutralize the acid- and base-stressed samples before diluting all samples to a suitable concentration for analysis.

-

Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms. A loss of the parent peak area and the appearance of new peaks in the stressed samples relative to the control indicate degradation.

Protocol 3: Example HPLC Method for Stability Monitoring

This serves as a starting point for developing a stability-indicating method. Optimization will be required.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and re-equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 320 nm (Quinazolines typically have strong absorbance in these regions[2]).

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

References

-

Militaru, C., et al. (2013). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 18(9), 11094-11111. [Link]

-

Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Chemical and Pharmaceutical Research, 5(5), 113-132. [Link]

-

Asif, M. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Chemistry & Biology Interface, 10(4), 221-246. [Link]

-

Noolvi, M. N., & Patel, H. M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. International Journal of Medicinal Chemistry, 2014, 893575. [Link]

-

Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 124-131. [Link]

-

Gendugov, A. Kh., et al. (2021). Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions. Pharmacy & Pharmacology, 9(4), 263-273. [Link]

-

Kocienski, P. J. (2004). Protecting Groups. 3rd ed., Georg Thieme Verlag. [Link]

-

Rastogi, S., et al. (2015). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF. Journal of Liquid Chromatography & Related Technologies, 38(6), 661-669. [Link]

-

Kauthale, C. J., et al. (2012). Stress Degradation Studies on Embelin. Indian Journal of Pharmaceutical Sciences, 74(4), 362–366. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Study of the stability of the substance 3-[2-(4-phenyl-1- piperazino)-2-oxoethyl]quinazoline-4(3н)-one under stressful conditions - Gendugov - Pharmacy & Pharmacology [rjsvd.com]

- 8. Stress Degradation Studies on Embelin - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting 6-(Benzyloxy)-2-methylquinazolin-4-amine

Topic: Diagnosing & Resolving Inconsistent Experimental Data

Executive Summary & Molecule Profile

6-(Benzyloxy)-2-methylquinazolin-4-amine is a hydrophobic heterocyclic compound featuring a quinazoline core.[1][2] It is frequently utilized as a scaffold in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) or as a direct inhibitor in ion channel research (e.g., TRPM2).

Users reporting "inconsistent results" with this compound typically face issues stemming from its physicochemical properties rather than biological variance. The presence of the benzyloxy group (lipophilic ether) combined with the planar quinazoline ring creates a molecule with low aqueous solubility and a high tendency for colloidal aggregation.

Physicochemical Profile

| Property | Characteristic | Impact on Experiment |

| Core Structure | Quinazoline-4-amine | Potential for H-bonding; susceptible to N-oxidation.[1][2][3][4] |

| C6-Substituent | Benzyloxy (Ether) | Increases hydrophobicity (LogP); risk of metabolic debenzylation.[1][2] |

| Solubility | Low in water; High in DMSO | High risk of "crash-out" precipitation in aqueous buffers.[2] |

| pKa | ~6.5 - 7.5 (Quinazoline N1) | Protonation state changes near physiological pH.[1][2] |

Troubleshooting Guide (FAQ Format)

Category A: Potency Variability (IC50 Shifts)

Q: Why does my IC50 value shift by orders of magnitude between biological replicates?

A: The "Crash-Out" Effect. The most common cause is precipitation upon dilution.[2] When a high-concentration DMSO stock (e.g., 10 mM) is chemically shocked by rapid addition to an aqueous buffer, the compound precipitates into micro-crystals. These crystals are not bioavailable, effectively lowering the soluble concentration.

-

Diagnosis: Check your dose-response curve. If the curve plateaus early or has a steep Hill slope (>1.5), precipitation is likely.

-

Solution: Do not dilute directly from 100% DMSO to aqueous media. Use an Intermediate Dilution Step (see Protocol 1).

Q: My compound loses activity after being stored in DMSO for a month. Is it degrading?

A: Hygroscopic DMSO-Induced Hydrolysis. DMSO is hygroscopic (absorbs water from air).[1][2] Water accumulation can lead to two issues:

-

Chemical Hydrolysis: While the quinazoline ring is robust, the imine-like bond at C4 can hydrolyze to the quinazolinone (inactive) over long periods in wet DMSO.

-

Solubility Drop: As DMSO absorbs water, the solubility of hydrophobic compounds decreases, leading to silent precipitation inside the storage vial.

-

Solution: Store stocks in single-use aliquots at -20°C or -80°C. Use anhydrous DMSO.

Category B: False Positives & Flat Curves

Q: I see inhibition in my enzyme assay, but it disappears when I add BSA or Triton X-100. Why?

A: Colloidal Aggregation (Promiscuous Inhibition). Hydrophobic planar molecules like this compound can form colloidal aggregates in aqueous solution.[1][2] These colloids sequester enzymes non-specifically, inhibiting them by physical adsorption rather than active site binding.

-

Mechanism: The enzyme "sticks" to the surface of the drug particle.

-

Validation: If adding 0.01% Triton X-100 eliminates inhibition, your previous result was a false positive caused by aggregation.

Visualizing the Problem

The following diagram illustrates the decision matrix for troubleshooting inconsistent data.

Caption: Logic flow for diagnosing inconsistent bioassay results with hydrophobic quinazolines.

Technical Protocols

Protocol 1: The "Intermediate Dilution" Method

Purpose: To prevent "shock precipitation" when moving from DMSO to aqueous media.

Standard (Flawed) Method:

-

Take 10 mM DMSO stock.[5]

-

Add 1 µL directly to 999 µL Media (1:1000 dilution).

-

Result: Localized high concentration causes immediate micro-precipitation.

Corrected Method (Step-Down):

-

Step A (100x Stock): Prepare a 10 mM stock in anhydrous DMSO.

-

Step B (10x Intermediate): Dilute the 10 mM stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PBS). Vortex immediately.

-

Note: This lowers the hydrophobicity gap.

-

-

Step C (1x Working): Dilute the Intermediate 1:10 into the final assay media.

-

Verification: Measure absorbance at 600nm (OD600). Any reading >0.005 indicates precipitation.

Protocol 2: The Detergent Sensitivity Test

Purpose: To rule out false positives caused by colloidal aggregation.

-

Control Condition: Run the kinase/enzyme assay with the compound at IC50 concentration in standard buffer.

-

Test Condition: Run the same assay but include 0.01% (v/v) Triton X-100 or 0.005% Tween-20 in the buffer.

-

Analysis:

-

If Inhibition % remains similar: True Inhibitor. [2]

-

If Inhibition % drops significantly (e.g., from 80% to 10%): Aggregator (False Positive).

-

References

-

Shoichet, B. K. (2006). Screening in a spirit of false discovery. Nature Chemical Biology, 2(9), 450–450. Link

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2] Link

-

Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[2] Nature Protocols, 1(2), 550–553. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Quinazoline-4-amine derivatives. PubChem. Link

-

Waybright, T. J., et al. (2009). Assay Artifacts: Aggregation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

- 1. WO2018172250A1 - 2-methyl-quinazolines - Google Patents [patents.google.com]

- 2. GSRS [precision.fda.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Navigating the Stability of 6-(Benzyloxy)-2-methylquinazolin-4-amine: A Technical Guide to Preventing Degradation

Welcome to the Technical Support Center for 6-(Benzyloxy)-2-methylquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the integrity of this compound throughout your experimental workflows. Maintaining the stability of this compound is critical for obtaining accurate and reproducible results. This document offers a comprehensive overview of its stability profile, potential degradation pathways, and preventative measures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), adverse pH conditions (hydrolysis), and the presence of oxidizing agents. The benzyloxy group is particularly susceptible to cleavage under various conditions, and the quinazoline core, while generally stable, can also undergo degradation under harsh conditions.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and air. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at -20°C or -80°C in amber vials to protect from light.

Q3: Is this compound sensitive to specific solvents?

A3: While soluble in common organic solvents like DMSO and ethanol, prolonged storage in protic solvents, especially in the presence of light or impurities, may facilitate degradation. For long-term storage of solutions, aprotic solvents like anhydrous DMSO are preferable. Always use high-purity, dry solvents for preparing stock solutions.

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation product is 4-amino-2-methylquinazolin-6-ol, resulting from the cleavage of the benzyl ether bond. Other potential degradation products could arise from the oxidation of the quinazoline ring system or hydrolysis of the amine group under strong acidic or basic conditions.[1]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound and provides actionable solutions.

| Issue | Potential Cause | Recommended Action |

| Inconsistent or lower-than-expected bioactivity in assays. | Compound degradation due to improper storage or handling. | 1. Verify Compound Integrity: Analyze the compound's purity using HPLC-UV. Compare the chromatogram to a reference standard or the initial batch analysis. 2. Use Fresh Stock Solutions: Prepare fresh solutions from solid material for each experiment. If using frozen stocks, aliquot upon initial preparation to avoid multiple freeze-thaw cycles. |

| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation has occurred. The new peaks likely correspond to degradation products. | 1. Characterize Degradants: Use LC-MS/MS to determine the mass of the unknown peaks and compare them to the expected masses of potential degradation products like 4-amino-2-methylquinazolin-6-ol.[2] 2. Perform Forced Degradation Studies: To confirm the identity of the degradants, intentionally degrade a small sample of the compound under controlled conditions (e.g., exposure to UV light, acid, base, or oxidant) and analyze the resulting mixture.[3] |

| Color change or precipitation in stock solutions. | This can indicate significant degradation or insolubility issues. | 1. Discard the Solution: Do not use a solution that has changed in appearance. 2. Re-evaluate Solvent and Concentration: Consider using a different solvent or a lower stock concentration to improve stability. Ensure the solvent is anhydrous. |

Understanding the Degradation Pathway

The primary degradation pathway for this compound involves the cleavage of the O-benzyl group. This can be initiated by light, particularly in the presence of a photosensitizer, or by strong acids.

Sources

Technical Support Center: Enhancing Bioavailability of 6-(Benzyloxy)-2-methylquinazolin-4-amine

Introduction